molecular formula C16H18FN3O B256213 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

Cat. No. B256213
M. Wt: 287.33 g/mol
InChI Key: VTRRUTRUDQZPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. In

Mechanism of Action

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole binds to the adenosine A2A receptor and inhibits its activity. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. By inhibiting this receptor, 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole enhances the anti-tumor immune response and may improve the efficacy of other immunotherapies.
Biochemical and Physiological Effects:
2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been shown to increase the proliferation and activation of T cells, which are important immune cells involved in the anti-tumor response. It also decreases the production of regulatory T cells, which can suppress the immune response. 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been shown to enhance the efficacy of other immunotherapies in preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has limitations in terms of its pharmacokinetics and pharmacodynamics. It may have limited bioavailability or may be rapidly metabolized in vivo, which can affect its efficacy. Additionally, the effects of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole may vary depending on the specific tumor microenvironment and immune cell populations.

Future Directions

There are several future directions for research on 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole. One area of interest is the identification of biomarkers that can predict response to 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole treatment. This could help to identify patients who are most likely to benefit from this therapy. Another direction is the investigation of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in order to optimize dosing and improve its efficacy.

Synthesis Methods

The synthesis of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole involves several steps, including the preparation of the intermediate 2-(4-piperidinyl)-5-fluoro-1H-benzimidazole and the subsequent introduction of the cyclopropylcarbonyl group. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been described in detail in several scientific publications.

Scientific Research Applications

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been investigated for its potential applications in cancer immunotherapy. Adenosine is known to play a role in immunosuppression, and inhibiting the A2A receptor has been shown to enhance the anti-tumor immune response. 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been tested in preclinical models and has shown promising results in combination with other immunotherapies. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in cancer patients.

properties

Product Name

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

Molecular Formula

C16H18FN3O

Molecular Weight

287.33 g/mol

IUPAC Name

cyclopropyl-[4-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H18FN3O/c17-12-3-4-13-14(9-12)19-15(18-13)10-5-7-20(8-6-10)16(21)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,18,19)

InChI Key

VTRRUTRUDQZPLE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)F

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.